Michler's ketone

Catalog No.
S600213
CAS No.
90-94-8
M.F
C17H20N2O
M. Wt
268.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Michler's ketone

CAS Number

90-94-8

Product Name

Michler's ketone

IUPAC Name

bis[4-(dimethylamino)phenyl]methanone

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

InChI

InChI=1S/C17H20N2O/c1-18(2)15-9-5-13(6-10-15)17(20)14-7-11-16(12-8-14)19(3)4/h5-12H,1-4H3

InChI Key

VVBLNCFGVYUYGU-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(C)C

solubility

less than 0.1 mg/mL at 64° F (NTP, 1992)
0.00 M
PRACTICALLY INSOL IN WATER; SOL IN ALCOHOL, WARM BENZENE, VERY SLIGHTLY SOL IN ETHER
VERY SOL IN PYRIMIDINE

Synonyms

4,4'-bis(dimethylamino)benzophenone, Michler's ketone

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(C)C

The exact mass of the compound Michler's ketone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 64° f (ntp, 1992)0.00 mpractically insol in water; sol in alcohol, warm benzene, very slightly sol in ethervery sol in pyrimidine. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9602. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Benzophenones - Supplementary Records. It belongs to the ontological category of benzophenones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.

Michler's ketone (4,4'-bis(dimethylamino)benzophenone) is a highly electron-rich diaryl ketone characterized by its intense near-ultraviolet absorption and robust push-pull electronic structure[1]. In industrial and laboratory procurement, it is primarily sourced as a high-efficiency Type II photoinitiator and photosensitizer for UV-curable resins, as well as the obligate central precursor for the synthesis of symmetrical triarylmethane dyes [2]. Its dual para-dimethylamino groups provide built-in hydrogen-donor capabilities and significant bathochromic shifts compared to standard aromatic ketones, making it a critical material for long-wavelength UV LED (365 nm) curing systems and specific pigment manufacturing workflows [1].

Replacing Michler’s ketone with baseline photoinitiators like unsubstituted benzophenone results in a severe loss of near-UV absorption, drastically reducing photon harvesting efficiency under 365 nm LED sources and requiring excessive amine co-initiators that can cause polymer yellowing[1]. Attempting to substitute it with the closely related 4,4'-bis(diethylamino)benzophenone (Ethyl Michler's ketone) alters the steric profile and terminal alkylation of the molecule. In dye manufacturing, this fundamentally changes the shade and application class of the downstream triarylmethane dyes, yielding ethylated Basic Blue variants rather than the standard hexamethylated Crystal Violet [2]. Consequently, for precise photochemical sensitization and specific hexamethylated dye synthesis, exact procurement of the dimethylated Michler's ketone is non-negotiable.

Near-UV Absorption and Molar Extinction Superiority

Michler's ketone features a strong push-pull electronic system that drastically shifts its absorption profile into the near-UV range compared to baseline aromatic ketones. Spectroscopic analysis in acetonitrile demonstrates that Michler's ketone achieves an absorption maximum at 365 nm with a massive molar extinction coefficient, whereas unsubstituted benzophenone absorbs primarily in the deep UV with only a negligible, forbidden transition near 350 nm [1].

Evidence DimensionMolar Extinction Coefficient (εmax) at near-UV wavelengths
Target Compound Dataλmax ~ 365 nm, εmax = 44,000 M⁻¹ cm⁻¹
Comparator Or BaselineBenzophenone (λmax ~ 250 nm; at ~350 nm, εmax = 200 M⁻¹ cm⁻¹)
Quantified Difference~220-fold higher molar extinction coefficient in the 350-365 nm near-UV range
ConditionsMeasured in acetonitrile via one-photon UV-Vis spectroscopy

Enables highly efficient photon harvesting under standard 365 nm industrial UV LED lamps, allowing lower initiator loading and faster curing.

Acrylate Photopolymerization Rate Acceleration

In industrial UV-curable acrylate formulations, the initiation activity of photoinitiator systems is a critical bottleneck for production throughput. When Michler's ketone is used synergistically with benzophenone, the built-in tertiary amine structures of Michler's ketone facilitate highly efficient hydrogen abstraction and radical generation, vastly outperforming standard benzophenone/tertiary amine binary systems .

Evidence DimensionPhotopolymerization Rate
Target Compound DataMichler's ketone + Benzophenone synergistic system
Comparator Or BaselineBenzophenone + standard tertiary amine co-initiator system
Quantified DifferencePolymerization rate is approximately 10 times higher for the Michler's ketone-containing system
ConditionsPhotopolymerization of acrylates under standard UV irradiation

Drastically reduces curing times and improves throughput in industrial UV-curable coating, adhesive, and 3D printing workflows.

Obligate Precursor for Symmetrical Triarylmethane Dyes

The synthesis of specific triarylmethane dyes requires precise alkyl substitution on the precursor ketone. Condensation of Michler's ketone with N,N-dimethylaniline in the presence of phosphorus oxychloride exclusively yields the hexamethylated dye Crystal Violet. Substituting Michler's ketone with Ethyl Michler's ketone (4,4'-bis(diethylamino)benzophenone) forces the production of mixed or fully ethylated dyes, such as Basic Blue 26, entirely altering the colorimetric and solubility profile of the final product [1].

Evidence DimensionDownstream Dye Product Identity
Target Compound DataYields Crystal Violet (hexamethylpararosaniline chloride)
Comparator Or BaselineEthyl Michler's Ketone (yields Basic Blue 26 / ethylated analogs)
Quantified DifferenceAbsolute structural and colorimetric divergence in the final commercial dye product
ConditionsCondensation reaction with N,N-dimethylaniline and POCl3 catalyst

Procurement of the exact dimethylated ketone is strictly required to manufacture the standard Crystal Violet dye, as ethylated analogs fail to meet the required dye specifications.

Synthesis of Symmetrical Triarylmethane Dyes

Michler's ketone is the essential, non-substitutable precursor for manufacturing Crystal Violet and related basic dyes via POCl3-mediated condensation with N,N-dimethylaniline [1].

High-Efficiency UV-Curing Systems

Deployed as a primary photosensitizer or synergistic co-initiator in acrylate and epoxy formulations requiring rapid, high-throughput curing under 365 nm LED light sources, where standard benzophenone fails to absorb efficiently.

Photochemical Probes for Ionic Liquids

Utilized in analytical chemistry to form electron donor-acceptor (EDA) complexes with tetracyanoethene, serving as a highly sensitive UV-Vis probe to determine the solvent properties and Kamlet-Taft parameters of ionic liquids [2].

Physical Description

Michler's ketone appears as white to greenish crystalline leaflets or blue powder. (NTP, 1992)

Color/Form

WHITE TO GREENISH LEAFLETS
LEAF IN ALCOHOL, NEEDLES IN BENZENE

XLogP3

3.9

Boiling Point

greater than 680 °F at 760 mm Hg (decomposes) (NTP, 1992)
ABOVE 360 °C WITH DECOMP

LogP

3.87 (LogP)

Melting Point

342 °F (NTP, 1992)
179.0 °C
172 °C

UNII

3Z2SN6B347

GHS Hazard Statements

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350: May cause cancer [Danger Carcinogenicity]

Pharmacology

Michler's Ketone is a white to green colored leaflet material that emits toxic fumes of nitrogen oxides when heated to decomposition. Michler's ketone is used as a chemical intermediate in making dyes and pigments, particularly auramine derivatives, for dyeing paper, textiles, and leather. Exposure to Michler's ketone affects the central nervous system. It is reasonably anticipated to be a human carcinogen. (NCI05)

Pictograms

Health Hazard

Corrosive;Health Hazard

Other CAS

90-94-8

Wikipedia

Michler's ketone

Biological Half Life

0.17 Days

Use Classification

Health Hazards -> Carcinogens

Methods of Manufacturing

CONDENSATION OF DIMETHYLANILINE WITH PHOSGENE IN THE PRESENCE OF ZINC CHLORIDE
... FROM DIMETHYLANILINE & PHOSGENE /OR/ FROM DIMETHYLANILINE, ALUMINUM CHLORIDE & CARBON TETRACHLORIDE.

General Manufacturing Information

Methanone, bis[4-(dimethylamino)phenyl]-: ACTIVE

Dates

Last modified: 08-15-2023

Electronic Interactions of Michler's Ketone with DNA Bases in Synthetic Hairpins

Almaz S Jalilov, Ryan M Young, Samuel W Eaton, Michael R Wasielewski, Frederick D Lewis
PMID: 25296568   DOI: 10.1111/php.12360

Abstract

The mechanism and dynamics of photoinduced electron transfer in two families of DNA hairpins possessing Michler's ketone linkers have been investigated by means of steady state and time-resolved transient absorption and emission spectroscopies. The excited state behavior of the diol linker employed in hairpin synthesis is similar to that of Michler's ketone in methanol solution. Hairpins possessing only a Michler's ketone linker undergo fast singlet state charge separation and charge recombination with an adjacent purine base, attributed to well-stacked ground state conformations, and intersystem crossing to the triplet state, attributed to poorly stacked ground state conformations. The failure of the triplet to undergo electron transfer reactions on the 7 ns time scale of our measurements is attributed to the low triplet energy and reduction potential of the twisted triplet state. Hairpins possessing both a Michler's ketone linker and a perylenediimide base surrogate separated by four base pairs undergo photoinduced hole transport from the diimide to Michler's ketone upon excitation of the diimide. The efficiency of hole transport is dependent upon the sequence of the intervening purine bases.


Solvent effect on the vibrational spectrum of Michler's ketone. Experimental and theoretical investigations

Marta Sowula, Tomasz Misiaszek, Wojciech Bartkowiak
PMID: 24890690   DOI: 10.1016/j.saa.2014.04.143

Abstract

We examined solvent effect on the IR and Raman spectra of MK in several solvents of different polarity and proticity, for understanding of intermolecular interactions, focusing on solvent effect in detail. It has been found that change of solvent polarity has an ambiguous influence on solvatochromism of MK. We have observed that not only vibrations of carbonyl group are affected by the solvent polarity, but also mode ν(CN) and ν(CC) in IR and Raman spectra of MK. Experimental investigations have been supported by the quantum-mechanical computations to gain more insight into the solvatochromic behavior of Michler's ketone. Calculations have been carried using Kohn-Sham formulation of Density Functional Theory (DFT) and the Polarizable Continuum Model (PCM) was employed to account for solute solvent interactions.


Michler's ketone (4,4'-(dimethylamino)benzophenone)


PMID: 21105249   DOI:

Abstract




Michler's ketone

National Toxicology Program
PMID: 21860484   DOI:

Abstract




Determination of xenobiotic intrinsic clearance in freshly isolated hepatocytes from rainbow trout (Oncorhynchus mykiss) and rat and its application in bioaccumulation assessment

Xing Han, Diane L Nabb, Robert T Mingoia, Ching-Hui Yang
PMID: 17539536   DOI: 10.1021/es0626279

Abstract

Bioaccumulation in fish depends on the dynamics of various processes that involve fish uptake, storage, and elimination of xenobiotics. Elimination via fish biotransformation is a primary process that can be evaluated in an in vitro system to improve the performance of the prediction of xenobiotic bioaccumulation potentials. In this study, values of intrinsic clearance (CLint) of seven reference compounds (atrazine, molinate, 4,4-bis(dimethylamino)-benzophenone, 4-nonylphenol, 2,4-di-tert-butylphenol, trifluralin, benzo(a)pyrene) in hepatocytes freshly isolated from rainbow trout and rat were determined using a substrate depletion approach. Atrazine was metabolized in rat hepatocytes with a CLint value of 3.81 +/- 1.96 mL/h/ 10(6) cells, whereas in trout hepatocytes, the clearance was not significant until very high cell concentration was used and the rate was estimated to be approximately 0.002 mL/h/10(6) cells. Intrinsic clearance values for all other compounds were 5.5-78.5-fold lower in trout hepatocytes than those in rat hepatocytes. Trout hepatic clearance (CL(H)) values were extrapolated from the CLint values using a "well-stirred" liver model. Biotransformation rate constants (kMET) of the compounds in trout were subsequently estimated and used as inputs to a kinetic model for the prediction of bioconcentration factors (BCF) in fish. Compared to the BCF values predicted without consideration of fish biotransformation, the inclusion of estimated kMET values significantly improved fish BCF predictions for the reference compounds. This study demonstrates a framework for future bioaccumulation assessment of xenobiotics using combined information of the physical-chemical properties of the compounds and the biotransformation potentials of the compounds in fish.


Michler's ketone (4,4'-(dimethylamino)benzophenone

National Toxicology Program
PMID: 15326678   DOI:

Abstract




Merocyanine-type dyes from barbituric acid derivatives

M C Rezende, P Campodonico, E Abuin, J Kossanyi
PMID: 11419461   DOI: 10.1016/s1386-1425(00)00461-3

Abstract

The preparation and the solvatochromic behavior of two dyes, obtained by condensation of N,N'-dimethylbarbituric acid with dimethylaminobenzaldehyde and with 4,4'-bis(N,N-dimethylamino)benzophenone (Michler's ketone) are described. The latter dye is rather sensitive to the polarity of the medium, and in particular, to the hydrogen-bond-donor ability of protic solvents. The solvatochromism of both compounds is discussed in terms of the pi* and E(T)(30) solvent polarity scales and their differences in behavior interpreted with the aid of semiempirical calculations.


A highly sensitive spectrophotometric method with solid-phase extraction for the determination of methylmercury in human hair

H B Li, F Chen, X R Xu
PMID: 11110025   DOI: 10.1093/jat/24.8.704

Abstract

Methylmercury is the most toxic among the mercury species. In order to provide a quick method to screen samples for methylmercury, a highly sensitive spectrophotometric method was established. The method was based on formation of the red complex of methylmercury with thio-Michler's ketone, which can be extracted with n-butanol. The organic layer was determined at a maximum absorption wavelength of 564 nm. The Lambert-Beer law was obeyed for methylmercury from 1.00 x 10(-7) mol/L to 2.00 x 10(-5) mol/L with a correlation coefficient of 0.9992. The detection limit was 3 x 10(-8) mol/L. The method was used to determine methylmercury in human hair. The recovery was from 94% to 102%, and the relative standard deviation was 2.5%. The results agreed with those obtained by gas chromatography with electron capture detection.


Migration studies from paper and board food packaging materials. Part 2. Survey for residues of dialkylamino benzophenone UV-cure ink photoinitiators

L Castle, A P Damant, C A Honeybone, S M Johns, S M Jickells, M Sharman, J Gilbert
PMID: 9059582   DOI: 10.1080/02652039709374496

Abstract

A survey of retail samples was conducted in two phases with 50 general paper and board food contact materials and articles analysed in 1992, and 121 samples, specifically of printed cartonboard, analysed in 1995. Packaging samples were extracted with ethanol containing 0.4% triethylamine. The extracts were analysed using high performance liquid chromatography (HPLC) and the presence of 4,4'-bis (dimethylamino) benzophenone (Michler's ketone, MK) and 4,4'-bis (diethylamino)-benzophenone (DEAB) confirmed using gas chromatography coupled to mass spectroscopy (GC-MS). The limits of detection for MK and DEAB in packaging were 0.05 mg/kg and 0.1-0.2 mg/kg respectively. In the first phase, MK was detected in 24% of the 50 samples at concentrations of 0.06-3.9 mg/kg paper. DEAB was detected in 12% of samples (0.1-0.2 mg/kg). In the second phase, 26% of the 121 cartonboard samples contained detectable MK (0.1-1.6 mg/kg) and 4% contained DEAB (0.2-0.7 mg/kg). Residues of the monoamine 4-(dimethylamino)benzophenone (DMAB) were found in 10% of the 1992 samples (0.1-0.6 mg/ kg). DMAB was not surveyed in 1995. These levels are too low to indicate the use of these cure agents for printing the packages. Rather, the most likely origin is from the use of recycled fibres. For three samples where the highest concentration of MK was detected, the food was analysed by GC-MS after extraction and clean-up. There was no measurable migration of MK at a detection limit of 2 micrograms/kg food. It is concluded, therefore, that the concentrations of MK present in the packaging samples analysed are unlikely to pose a risk to human health.


Determination of ionic liquids solvent properties using an unusual probe: the electron donor-acceptor complex between 4,4'-bis(dimethylamino)-benzophenone and tetracyanoethene

Cinzia Chiappe, Daniela Pieraccini
PMID: 16599465   DOI: 10.1021/jp057236f

Abstract

Michler's ketone (MK) and tetracyanoethene (TCNE) may be used as a UV-vis probe to investigate the solvent properties of ionic liquids (ILs). In molecular solvents, MK and TCNE give an electron donor-acceptor (EDA) complex, a zwitterionic species or a radical ion pair, depending on the aprotic or protic nature of the solvent and on its ionizing power. In agreement with the behavior observed in aprotic solvents, only the EDA complex was detected in ILs bearing low donor anions (beta < 0.7). The formation constant determined in [bmim][Tf(2)N] (K(c) = 5.6 (0.5) M(-1)) is similar to that measured in 1,2-dichloroethane at 25 degrees C. The visible absorption maximum (nu(max,CTC)) of the EDA complex is quantitatively described by a multiple correlation using the Kamlet-Taft pi, beta, and alpha parameters of the solvents. The H-bond donating capacity of ILs is not sufficient to determine the transformation of the EDA complex into the zwitterionic species, but the Kamlet-Taft alpha parameter seems to affect the position of the absorption band. The high ionization power of ILs, moreover, favors the slow dissociation of the EDA complex into its corresponding radical ion pair; this behavior generally characterizes highly polar and highly ionizing protic solvents, such as TFE and HFI. Finally, since the formation of the EDA complex is strongly affected by the presence of impurities, traces of nucleophiles (chloride or amines) or water may be easily detected through the change of the solution color.


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